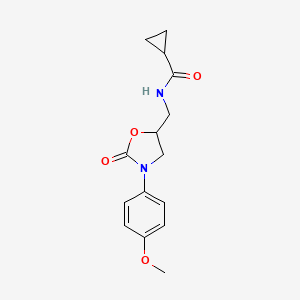

![molecular formula C22H12F3N3 B2891047 6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-45-2](/img/structure/B2891047.png)

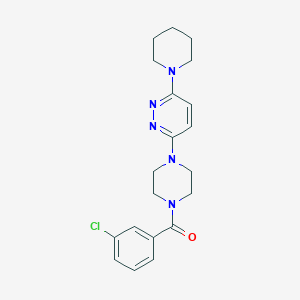

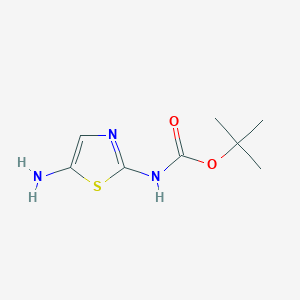

6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a novel pyrazoloquinoline-based compound with potential biological activities. It has been associated with potent anti-proliferative activities and favorable pharmacokinetic properties .

Synthesis Analysis

The synthesis of this compound involves a series of CH2-/CF2-linked triazolotriazines . The process was designed to eliminate the OCH2-related metabolic deficiency of previously reported triazolotriazine .Molecular Structure Analysis

The molecular formula of this compound is C23H14F3N3 . Its average mass is 389.373 Da and its mono-isotopic mass is 389.113983 Da .Chemical Reactions Analysis

The compound has been assessed for its c-Met activities, leading to a highly potent compound with IC50 values of 0.24 nM of enzymatic activity in c-Met and 0.85 nM of cellular activity in the EBC-1 cancer cell line .Physical And Chemical Properties Analysis

The compound has a molecular weight of 405.38. More detailed physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación

Antibacterial Activity

Fluorinated quinolines, including the compound , often exhibit strong antibacterial activity . They can inhibit bacterial DNA-gyrase, which is essential for bacteria reproduction . This makes them effective in treating various bacterial infections.

Antineoplastic Activity

Some synthetic quinolines have shown to exhibit antineoplastic (anti-cancer) activities . They could potentially be used in the development of new cancer treatments.

Antiviral Activity

Fluorinated quinolines may also have antiviral properties . They could potentially be used in the development of antiviral drugs.

Enzyme Inhibition

Many synthetic quinolines, including fluorinated ones, have been found to inhibit various enzymes . This property could be exploited in numerous ways in medical and biological research.

Agriculture

Some fluorinated quinolines have found application in agriculture . They could potentially be used as pesticides or in other agricultural applications.

Components for Liquid Crystals

Fluorinated quinolines can also be used as components for liquid crystals . This could potentially have applications in display technology.

Mecanismo De Acción

Target of Action

Similar compounds like fluoroquinolones are known to target bacterial dna-gyrase .

Mode of Action

It’s worth noting that fluoroquinolones, which share a similar structure, act by inhibiting bacterial dna-gyrase . This prevents the bacteria from replicating their DNA, thereby inhibiting their growth.

Biochemical Pathways

In the case of fluoroquinolones, the inhibition of dna-gyrase affects the dna replication pathway in bacteria .

Pharmacokinetics

For instance, a related compound was found to be slightly soluble at 20 °C .

Result of Action

Fluoroquinolones, which have a similar structure, result in the inhibition of bacterial growth by preventing dna replication .

Action Environment

Factors such as temperature can affect the solubility of a compound, which in turn can influence its bioavailability .

Direcciones Futuras

Propiedades

IUPAC Name |

6,8-difluoro-3-(4-fluorophenyl)-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12F3N3/c23-14-8-6-13(7-9-14)20-18-12-26-21-17(10-15(24)11-19(21)25)22(18)28(27-20)16-4-2-1-3-5-16/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXKVZORJHTYGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2890977.png)

![(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2890986.png)

![(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2890987.png)